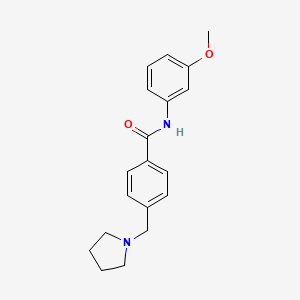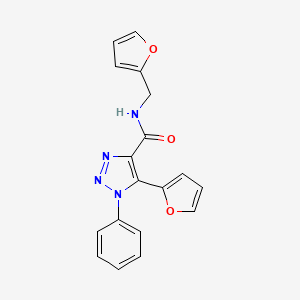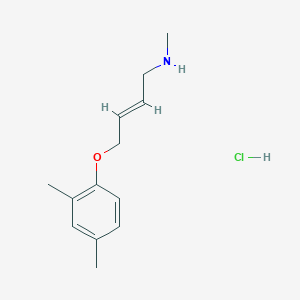![molecular formula C22H19N3O B4439466 1-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-1H-INDOLE-2-CARBOXAMIDE](/img/structure/B4439466.png)
1-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-1H-INDOLE-2-CARBOXAMIDE
Overview
Description
1-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-1H-INDOLE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-1H-INDOLE-2-CARBOXAMIDE involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which is a key structural component of the compound.
Reaction Conditions: The indole core is then subjected to various chemical reactions, including alkylation and acylation, to introduce the desired functional groups.
Industrial Production: Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-1H-INDOLE-2-CARBOXAMIDE undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a therapeutic agent.
Medicine: The compound is being investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of 1-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions lead to the modulation of specific pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
1-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-1H-INDOLE-2-CARBOXAMIDE can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide and N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethoxy)phenyl)amino)benzamide share structural similarities
Uniqueness: The uniqueness of this compound lies in its specific functional groups and the arrangement of these groups within the molecule.
Properties
IUPAC Name |
1-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-25-20-5-3-2-4-18(20)15-21(25)22(26)24-19-8-6-16(7-9-19)14-17-10-12-23-13-11-17/h2-13,15H,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCBSXHARCGEQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Ethyl-4-[4-(3-methoxyphenoxy)but-2-ynyl]piperazine;hydrochloride](/img/structure/B4439396.png)
![N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439404.png)

![2-[[2-(2-methylphenoxy)acetyl]amino]-N-(2-morpholin-4-ylethyl)benzamide](/img/structure/B4439427.png)
![3-(4-methylphenyl)-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4439433.png)
![N-(2,5-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439436.png)

![allyl 4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B4439443.png)
![4-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-2-(FURAN-2-YL)-1,3-THIAZOLE](/img/structure/B4439471.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B4439473.png)
![N-allyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4439482.png)
![4-[(E)-4-(3-methoxyphenoxy)but-2-enyl]morpholine;hydrochloride](/img/structure/B4439484.png)
